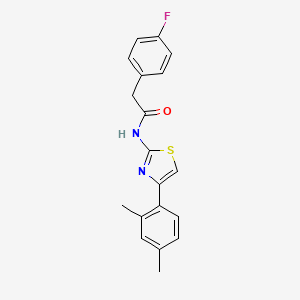

N-(4-(2,4-二甲基苯基)噻唑-2-基)-2-(4-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide" is a derivative of thiazole-based acetamide. Thiazole acetamides are a class of compounds that have been extensively studied for their potential pharmacological activities, including anticancer and kinase inhibitory properties. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showing promising results in inhibiting cell proliferation in various cancer cell lines .

Synthesis Analysis

The synthesis of thiazole acetamide derivatives typically involves the reaction of appropriate thiazole and acetamide precursors. In the case of similar compounds, the synthesis process can include acetylation reactions, as well as reactions with different heterocyclic ring systems in the presence of catalysts like potassium carbonate . Although the exact synthesis route for "N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide" is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of thiazole acetamide derivatives is characterized by the presence of a thiazole ring, which is known to form dihedral angles with adjacent phenyl rings and contribute to the overall molecular conformation . The structure is further stabilized by various intermolecular interactions such as hydrogen bonds and π-π interactions, which can influence the compound's crystalline form and its biological activity .

Chemical Reactions Analysis

Thiazole acetamides can undergo various chemical reactions depending on their substituents. For example, they can participate in hydrogen bonding interactions, which are crucial for their biological activity. The presence of halogen substituents, like fluorine, can also influence the compound's reactivity and its ability to interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties, potentially enhancing the compound's pharmacokinetic profile. The crystal packing and intermolecular interactions within the crystal lattice can provide insights into the compound's solid-state properties .

科学研究应用

抗炎活性:K. Sunder 和 Jayapal Maleraju (2013 年) 的一项研究合成了 N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide 的衍生物,并测试了它们的抗炎活性。其中一些化合物显示出显着的抗炎活性。

α-葡萄糖苷酶抑制活性:Satish Koppireddi 等人 (2014 年) 的研究重点是合成和评估 N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides 的 α-葡萄糖苷酶抑制活性。一些衍生物显示出非常好的抑制作用,表明在管理糖尿病方面具有潜在应用。

抗癌活性:M. Duran 和 Ş. Demirayak (2012 年) 的一项研究合成了 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide 衍生物,并测试了它们的抗癌活性。几种化合物对各种癌细胞系表现出合理的抗癌活性。

抗菌活性:N. Badiger 等人 (2013 年) 合成了 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide 的硫化物和砜衍生物,并评估了它们的抗菌活性。它们对革兰氏阴性菌和革兰氏阳性菌以及真菌均表现出活性。

潜在抗精神病药:L D Wise 等人 (1987 年) 的一项研究探讨了 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide 的抗精神病样特征。它显示出作为抗精神病剂的希望,而不会与多巴胺受体相互作用。

抗肿瘤活性:Jingchao Xin 等人 (2018 年) 合成了 1-phenyl-4-substituted phthalazine 衍生物,对人食管癌细胞显示出良好的抗肿瘤活性。

作用机制

Target of Action

It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to downstream effects .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, often related to the biological activities mentioned above .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS/c1-12-3-8-16(13(2)9-12)17-11-24-19(21-17)22-18(23)10-14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUHHZNFJOVBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)

![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)

![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)